molecular formula C10H17N3O2 B13642296 Ethyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Ethyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

Cat. No.: B13642296
M. Wt: 211.26 g/mol
InChI Key: ZLMHREKXTREORO-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate is an organic compound that features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with methylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce different amine derivatives. Substitution reactions can lead to a wide range of substituted pyrazole compounds with varying functional groups.

Scientific Research Applications

Ethyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential pharmacological activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate
  • Acetamide, N-[(3-methyl-1H-pyrazol-1-yl)methyl]-

Uniqueness

Ethyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both ethyl and methylamino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 2-(methylamino)-3-(3-methylpyrazol-1-yl)propanoate

InChI

InChI=1S/C10H17N3O2/c1-4-15-10(14)9(11-3)7-13-6-5-8(2)12-13/h5-6,9,11H,4,7H2,1-3H3

InChI Key

ZLMHREKXTREORO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CN1C=CC(=N1)C)NC

Origin of Product

United States

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